11-Hydroxynoracronycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

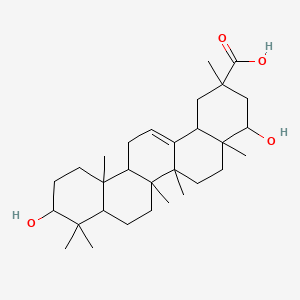

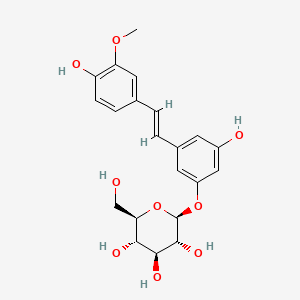

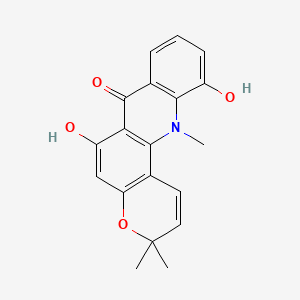

11-Hydroxynoracronycine is a member of acridines. It is an acridone alkaloid that has been found to be very effective against the Epstein-Barr virus .

Synthesis Analysis

The synthesis of 11-Hydroxynoracronycine has been achieved through a modular and flexible three-step synthetic strategy. This strategy involves the use of commercially available anthranilic acid and phenol derivatives via a condensation reaction, followed by regioselective annulation . The method has been used for the synthesis of atalaphyllidine and 5-hydroxynoracronycine in excellent yields .Molecular Structure Analysis

The structure of 11-Hydroxynoracronycine has been determined by comprehensive analyses of 1D and 2D NMR, mass spectral (EI and ESI) data, and chemical reactions .Chemical Reactions Analysis

The reported synthesis of various acridone derivatives, including 11-Hydroxynoracronycine, is mainly based on Friedel Crafts reactions of electron-rich arenes under strongly acidic conditions . The Claisen rearrangement-based approach has been reported using 3-chloro-3-methylbut-1-yne to synthesize tetracyclic acridone derivatives from tricyclic dihydroxy acridones .Wissenschaftliche Forschungsanwendungen

Chemical Constituents and Bioactivities

A study explored the chemical constituents of Rauvolfia verticillata, identifying a new acridone alkaloid, 9-hydroxynoracronycine, and assessing its cytotoxic activities against human breast cancer and leukemia cell lines. The compound showed a significant decrease in MCF-7 cell proliferation and moderate relaxation of small intestine smooth muscles (Hong, Gao, Wu, & Zhao, 2012).

Cytotoxic Properties

A study on Citrus maxima identified several acridone alkaloids, including 5-hydroxynoracronycine. These compounds displayed cytotoxicity on tumor cell lines, highlighting their potential in cancer research (Teng, Huang, Shen, Huang, Chung, & Chen, 2005).

Antiparasitic Activity

Research on Citropsis articulata for its antimalarial properties led to the isolation of 5-hydroxynoracronycine. This compound, along with others, demonstrated significant growth inhibition of Plasmodium falciparum, the parasite responsible for malaria (Lacroix, Prado, Kamoga, Kasenene, & Bodo, 2011).

Exploration of New Alkaloids

In another study, novel acridone alkaloids were isolated from Glycosmis macrantha, including 7-hydroxynoracronycine. These new compounds expand the potential for further pharmacological studies (Yahayu, Rahmani, Hashim, Amin, Ee, Sukari, & Akim, 2011).

Wirkmechanismus

While the specific mechanism of action for 11-Hydroxynoracronycine is not explicitly mentioned in the search results, it is known that alkaloids, the class of compounds to which 11-Hydroxynoracronycine belongs, have a wide range of biological activities. They can act as effective antioxidant, antimutagenic, anticarcinogenic, and antimicrobial agents .

Eigenschaften

CAS-Nummer |

27067-70-5 |

|---|---|

Molekularformel |

C19H17NO4 |

Molekulargewicht |

323.3 g/mol |

IUPAC-Name |

6,11-dihydroxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one |

InChI |

InChI=1S/C19H17NO4/c1-19(2)8-7-10-14(24-19)9-13(22)15-17(10)20(3)16-11(18(15)23)5-4-6-12(16)21/h4-9,21-22H,1-3H3 |

InChI-Schlüssel |

JZQDCDLYNFZBIG-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4O)C)O)C |

Kanonische SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4O)C)O)C |

Andere CAS-Nummern |

27067-70-5 |

Synonyme |

11-hydroxynoracronycine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B1234533.png)

![N~1~-((1E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-1H-tetrazole-1,5-diamine](/img/structure/B1234535.png)

![N-[(Z)-1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride](/img/structure/B1234536.png)

![(2S)-N-[(6S,9S,16S,17S,20R,23R)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide](/img/structure/B1234537.png)

![N-[1-[(4-fluorophenyl)methyl]-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1234540.png)